molecular formula C14H11NO B11894979 N-(4-Ethynylnaphthalen-1-yl)acetamide CAS No. 90101-69-2

N-(4-Ethynylnaphthalen-1-yl)acetamide

Katalognummer: B11894979
CAS-Nummer: 90101-69-2
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: HOUOZQCABPKRMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Ethynylnaphthalen-1-yl)acetamide: is an organic compound with the molecular formula C14H11NO It is characterized by the presence of an ethynyl group attached to the naphthalene ring, which is further connected to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethynylnaphthalen-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-1-naphthaldehyde and ethynylmagnesium bromide.

    Grignard Reaction: The ethynylmagnesium bromide reacts with 4-bromo-1-naphthaldehyde to form 4-ethynylnaphthalen-1-ol.

    Acetylation: The 4-ethynylnaphthalen-1-ol is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: N-(4-Ethynylnaphthalen-1-yl)acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Substituted naphthalenes

Wissenschaftliche Forschungsanwendungen

Biology: In biological research, this compound is studied for its interactions with various biomolecules, which can provide insights into its potential as a therapeutic agent.

Industry: In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-(4-Ethynylnaphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

  • N-(3-Ethynylphenyl)acetamide
  • N-(4-ethynylphenyl)prop-2-ynamide
  • Propanamide, N-(4-ethynylphenyl)-

Comparison: N-(4-Ethynylnaphthalen-1-yl)acetamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl rings

Eigenschaften

CAS-Nummer

90101-69-2

Molekularformel

C14H11NO

Molekulargewicht

209.24 g/mol

IUPAC-Name

N-(4-ethynylnaphthalen-1-yl)acetamide

InChI

InChI=1S/C14H11NO/c1-3-11-8-9-14(15-10(2)16)13-7-5-4-6-12(11)13/h1,4-9H,2H3,(H,15,16)

InChI-Schlüssel

HOUOZQCABPKRMM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.